Product packaging for 2-(Methylthio)phenol(Cat. No.:CAS No. 1073-29-6)

2-(Methylthio)phenol

Cat. No.: B087076
CAS No.: 1073-29-6
M. Wt: 140.2 g/mol
InChI Key: SOOARYARZPXNAL-UHFFFAOYSA-N
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Description

2-(Methylthio)phenol (CAS 1073-29-6) is a high-purity aryl sulfide compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This chemical, appearing as a colorless to light yellow liquid, is characterized by its bifunctional structure featuring both a phenolic hydroxyl group and a thioether linkage, enabling targeted chemical modifications . A significant application of this compound is its role as a key intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors . These inhibitors are promising therapeutic agents for treating autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . The compound also acts as a precursor for pharmaceutical drugs used in treating hypotension and vasodilatation . Beyond pharmaceuticals, it is a valuable starting material in agrochemical research for the preparation of various herbicides and pesticides . The product is offered at a purity of >97.0% (GC) and has a boiling point of 105°C at 22 mmHg and a specific gravity of 1.16 . Handle with care; this compound may cause skin and serious eye irritation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8OS B087076 2-(Methylthio)phenol CAS No. 1073-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylphenol
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InChI

InChI=1S/C7H8OS/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
Source PubChem
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InChI Key

SOOARYARZPXNAL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CSC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
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DSSTOX Substance ID

DTXSID9061463
Record name Phenol, 2-(methylthio)-
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Molecular Weight

140.20 g/mol
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Physical Description

liquid
Record name o-(Methylthio)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

218.00 to 219.00 °C. @ 760.00 mm Hg
Record name 2-(Methylthio)phenol
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Density

1.168-1.173
Record name o-(Methylthio)phenol
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CAS No.

1073-29-6
Record name 2-(Methylthio)phenol
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Record name o-(Methylthio)phenol
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Record name Phenol, 2-(methylthio)-
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Record name O-(METHYLTHIO)PHENOL
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Synthetic Methodologies and Reaction Pathways for 2 Methylthio Phenol

Contemporary Synthetic Approaches to 2-(Methylthio)phenol

Modern organic synthesis provides several pathways to access this compound and related structures. These methodologies include nucleophilic substitution, methylation of thiol precursors, Friedel-Crafts type reactions, oxidation of the sulfide (B99878) group, and specialized iodine-mediated and base-promoted reactions for creating related heterocyclic systems or introducing thiomethyl groups.

Nucleophilic Substitution Reactions for Phenol (B47542) Ring Functionalization

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the functionalization of aromatic rings. In the context of synthesizing phenol derivatives, this typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. The direct synthesis of this compound via this route would conceptually involve the reaction of a suitable phenol precursor with a methylthiolating agent or, conversely, the reaction of a thiophenol precursor with a methylating agent.

The classical SNA mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For the reaction to proceed efficiently, the aromatic ring usually needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.org Simple, unactivated aryl halides are generally resistant to nucleophilic attack under standard conditions. libretexts.org

Modern advancements have introduced transition-metal-catalyzed cross-coupling reactions as powerful alternatives for forming C–S bonds. beilstein-journals.org For instance, copper- or palladium-catalyzed Ullmann-type reactions can effectively couple aryl halides with thiols or sulfide sources to produce aryl thioethers. beilstein-journals.org These methods often offer milder conditions and broader substrate scope compared to traditional SNA reactions.

Reaction TypeKey FeaturesExample Reagents
Nucleophilic Aromatic Substitution (SNA) Requires activated aromatic ring (electron-withdrawing groups). Proceeds via Meisenheimer complex. libretexts.orgAryl halide (activated), Sodium thiomethoxide
Transition-Metal Catalysis Milder conditions, broader scope for unactivated aryl halides. beilstein-journals.orgAryl halide, Thiol, Palladium or Copper catalyst, Ligand, Base

Methylation of Thiol-Containing Phenolic Precursors

A direct and common route to this compound is the methylation of its corresponding thiol precursor, 2-mercaptophenol. This reaction is a nucleophilic substitution where the sulfur atom of the thiophenol acts as the nucleophile. The process typically involves two main steps: deprotonation of the thiol to form a more nucleophilic thiolate, followed by the reaction of the thiolate with a methylating agent.

The acidity of the thiol proton (pKa ≈ 6-8 for thiophenols) is significantly higher than that of the phenolic proton (pKa ≈ 10), allowing for selective deprotonation of the thiol group under basic conditions.

Common Methylating Agents and Conditions:

Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): A highly effective and widely used methylating agent. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. The phenolate (B1203915) formed will attack the electrophilic methyl group of dimethyl sulfate in an SN2 reaction. stackexchange.com

Methyl Iodide (CH₃I): Another classic SN2 methylating agent. It is often used with a non-nucleophilic base to deprotonate the thiol.

Trimethyl Phosphate ((CH₃O)₃PO): Can be used for the methylation of phenolic compounds, sometimes under anhydrous conditions or in dipolar aprotic solvents. google.com

In biological systems, the methylation of thiols is a common metabolic pathway. For example, the aliphatic thiol 2-mercaptoethanol (B42355) is sequentially methylated in vivo, first to its methyl thioether by a thiol methyltransferase, using S-adenosyl-L-methionine as the methyl donor. nih.gov This enzymatic approach highlights a green and highly specific alternative to chemical methylation.

Methylating AgentTypical BaseSolventKey Characteristics
Dimethyl SulfateNaOH, K₂CO₃Water, AcetoneHighly efficient, but toxic. stackexchange.com
Methyl IodideK₂CO₃, NaHDMF, AcetoneCommon laboratory reagent.
Trimethyl PhosphateWeak BaseDMF, DMSOAnhydrous conditions may be preferred. google.com
S-adenosyl-L-methionineThiol methyltransferase (Enzyme)Aqueous (in vivo)Biological, highly specific. nih.gov

Friedel-Crafts Alkylation and Acylation Strategies for Thiophenol Derivatives

The Friedel-Crafts reaction is a cornerstone of organic chemistry for attaching alkyl or acyl substituents to aromatic rings. jk-sci.com However, the direct Friedel-Crafts alkylation or acylation of phenols is often problematic. The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. echemi.comstackexchange.com This coordination also deactivates the aromatic ring towards the desired electrophilic substitution. stackexchange.com

To circumvent this issue, alternative strategies are employed:

Fries Rearrangement: Phenols can be first O-acylated to form a phenyl ester. In the presence of an excess of a Lewis acid catalyst, this ester can undergo an intramolecular rearrangement to yield a C-acylated product, a hydroxyarylketone. echemi.comstackexchange.com This provides an indirect route to functionalize the phenol ring.

Catalytic Approaches: Modern developments focus on using catalytic amounts of Lewis or Brønsted acids, which can be more tolerant of functional groups like hydroxyls. beilstein-journals.org For example, certain metal complexes have been used for the catalytic Friedel-Crafts alkylation of electron-rich arenes like phenol with alcohols. beilstein-journals.org

While direct thiomethylation of phenols via a Friedel-Crafts-type reaction is not a standard procedure, the principles of electrophilic aromatic substitution are central to many synthetic routes for functionalized thiophenols.

Oxidation of Sulfide Precursors to Related Methylsulfonyl Phenols

The sulfur atom in this compound is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it dramatically alters the electronic and steric properties of the substituent, which can be useful in modulating the chemical or biological activity of the molecule.

The oxidation typically proceeds in a stepwise manner:

Sulfide to Sulfoxide: The first oxidation step converts the methylthio group (-SCH₃) into a methylsulfinyl group (-S(O)CH₃), yielding 2-(methylsulfinyl)phenol.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields the methylsulfonyl group (-SO₂CH₃), resulting in 2-(methylsulfonyl)phenol.

A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.

Common Oxidizing Agents:

Hydrogen Peroxide (H₂O₂): A common and environmentally benign oxidant. The reaction is often catalyzed by acids or metal complexes.

Peroxy Acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid is a highly effective reagent for the oxidation of sulfides. Stoichiometric control can allow for the selective formation of either the sulfoxide or the sulfone.

Sodium Periodate (NaIO₄): Often used for the selective oxidation of sulfides to sulfoxides.

Biological systems also perform such oxidations. For instance, the bacterium Nocardia sp. has been shown to oxidize 3-methyl-4-(methylthio)phenol. uq.edu.au Similarly, the hydrolysis of the organophosphorus insecticide fensulfothion (B1672535) can yield 4-methylsulfinyl phenol. uq.edu.au

ProductOxidation State of SulfurTypical Reagent(s)
2-(Methylsulfinyl)phenol+2 (in sulfoxide)H₂O₂, NaIO₄, 1 eq. m-CPBA
2-(Methylsulfonyl)phenol+4 (in sulfone)Excess H₂O₂, Excess m-CPBA, KMnO₄

Iodine-Mediated Synthetic Routes to Related Chromen-4-ones

Molecular iodine has emerged as a versatile and mild reagent or catalyst in organic synthesis. An efficient iodine-mediated method has been developed for the synthesis of functionalized 2-(methylthio)-4H-chromen-4-ones. beilstein-journals.orgrsc.org This reaction involves the intramolecular cyclization of readily accessible 1-(2-benzyloxy-aryl)-3,3-bis-methylsulfanyl-propenones. beilstein-journals.orgrsc.org

The reaction proceeds efficiently, with optimization studies showing that using iodine in 1,2-dichloroethane (B1671644) (DCE) at 80°C can achieve yields as high as 95%. rsc.org Mechanistic investigations, including control experiments with radical scavengers, suggest that the cyclization proceeds through a radical pathway. rsc.org This synthetic strategy is notable for avoiding the extreme conditions or moisture-sensitive reagents required by some alternative methods. rsc.org

The resulting 2-(methylthio)-4H-chromen-4-ones are valuable precursors for further chemical transformations, demonstrating the synthetic utility of this iodine-mediated approach. beilstein-journals.orgrsc.org

Base-Promoted Thiomethylation Reactions of Acetophenones

Introducing a thiomethyl group onto an aromatic framework can also be achieved through reactions involving dimethyl sulfoxide (DMSO), which can act as both a solvent and a synthon for the thiomethyl group.

A notable example is the thiomethoxymethylation of phenols. Research has shown that phenols can be thiomethoxymethylated using a combination of DMSO and acetic anhydride. rsc.org This reaction provides a direct method for introducing a -CH₂SCH₃ group onto the phenol, typically at the ortho position.

Furthermore, an autocatalytic methylthiomethylation of phenols using only DMSO as the solvent and reagent has been reported. This catalyst-free method operates under heating and is proposed to involve the formation of a DMSO enolate. rsc.org This approach is advantageous due to its operational simplicity and broad substrate tolerance. rsc.org While not a direct thiomethylation, these methods introduce a related functional group and highlight the utility of DMSO in C-S bond formation.

One-Pot Syntheses involving Phenol Formylation and Subsequent Transformations

A highly effective one-pot procedure for the synthesis of catechols from phenols, which can be adapted for the synthesis of this compound derivatives, involves an initial ortho-formylation followed by an oxidation step. This methodology has been noted for its efficiency and high yields.

The first step is the regioselective ortho-formylation of a phenol. Specifically, the use of anhydrous magnesium dichloride (MgCl₂), triethylamine (B128534) (Et₃N), and paraformaldehyde in a suitable solvent like tetrahydrofuran (B95107) (THF) has been shown to be highly effective for the ortho-formylation of a range of phenols, including methylthio- and phenylthiophenol derivatives, which have been reported to produce high yields. This reaction, sometimes referred to as the Casnati-Skattebøl reaction, is known for its excellent regioselectivity, exclusively targeting the ortho position.

Following the formation of the intermediate salicylaldehyde, a subsequent oxidation reaction is carried out in the same pot. Two common oxidation methods employed in this one-pot sequence are the Dakin oxidation and the Baeyer-Villiger oxidation.

The Dakin oxidation utilizes hydrogen peroxide (H₂O₂) in a basic medium to convert the ortho-hydroxybenzaldehyde to a catechol. This reaction proceeds through the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by aryl migration and subsequent hydrolysis to yield the diol.

Alternatively, the Baeyer-Villiger oxidation employs a peroxyacid to oxidize the ketone or aldehyde to an ester, which in the case of a cyclic ketone, results in a lactone. In the context of an ortho-hydroxybenzaldehyde, this oxidation leads to the formation of a formate (B1220265) ester which is then hydrolyzed to the corresponding catechol.

This one-pot approach, combining ortho-formylation with either Dakin or Baeyer-Villiger oxidation, provides a streamlined and efficient route to catechol derivatives from readily available phenols.

Transition-Metal-Free Hydroxylation Approaches to Phenol Derivatives

An alternative strategy for the synthesis of phenols, including potentially this compound, involves the transition-metal-free hydroxylation of aryl boronic acids. This method is advantageous as it avoids the use of potentially toxic and expensive metal catalysts.

A common approach in this category is the oxidation of aryl boronic acids using an oxidant such as aqueous tert-butyl hydroperoxide (TBHP). The reaction is typically carried out in water, further enhancing its green credentials. This protocol has been shown to be tolerant of a variety of functional groups on the aromatic ring.

For the synthesis of this compound, the corresponding (2-(methylthio)phenyl)boronic acid would be the required starting material. The reaction proceeds via the oxidation of the boronic acid to the desired phenol. The general conditions for this transformation involve heating the aryl boronic acid with aqueous TBHP in the presence of a base.

While this method has been demonstrated for a range of aryl boronic acids, the specific application to (2-(methylthio)phenyl)boronic acid would be contingent on the compatibility of the methylthio group with the oxidative conditions. However, the general tolerance of the reaction to different functional groups suggests its feasibility.

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound, particularly through methods like ortho-formylation, is highly dependent on the careful optimization of reaction conditions. Key factors include the choice of reagents and catalysts, the

Mechanistic Investigations of this compound Formation

The synthesis of this compound can proceed through various reaction pathways, with the specific mechanism being highly dependent on the starting materials and reaction conditions. The formation of the thioether bond on the phenolic ring is typically investigated through the lens of nucleophilic aromatic substitution and radical-mediated processes.

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the formation of this compound, particularly when starting with an aryl halide bearing electron-withdrawing groups. wikipedia.orglibretexts.org This mechanism is distinct from SN1 and SN2 reactions and typically involves a two-step addition-elimination process. libretexts.orgchemistrysteps.com

The reaction is initiated by the attack of a nucleophile, such as the methanethiolate (B1210775) anion (CH₃S⁻), on the carbon atom of the aromatic ring that is bonded to a suitable leaving group (e.g., a halide). nptel.ac.in This attack is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which can stabilize the resulting intermediate. wikipedia.orgnptel.ac.in The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. wikipedia.orglibretexts.org In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring and yields the final this compound product. libretexts.orgnptel.ac.in

Addition of the Nucleophile: The nucleophile attacks the ipso-carbon, breaking the aromatic π-system.

Formation of the Meisenheimer Complex: A negatively charged, resonance-stabilized intermediate is formed.

Elimination of the Leaving Group: The leaving group departs, and the aromatic system is reformed.

The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile's strength, and the electronic properties of the substituents on the aromatic ring. wikipedia.org

Key Features of the SNAr Mechanism
FeatureDescription
Reaction TypeAddition-Elimination
Key IntermediateMeisenheimer Complex
RequirementElectron-withdrawing groups on the aromatic ring
StereochemistryNot applicable at the aromatic center
KineticsTypically second-order overall

Radical-Nucleophilic Substitution (SRN1) Pathways

An alternative pathway for the synthesis of this compound is the radical-nucleophilic aromatic substitution (SRN1) mechanism. dalalinstitute.com This multi-step chain reaction involves radical and radical anion intermediates and does not require strong activation by electron-withdrawing groups, which is a key difference from the SNAr mechanism. nptel.ac.inchim.it

The SRN1 mechanism is generally initiated by the transfer of an electron to the aromatic substrate (e.g., a 2-halophenol), forming a radical anion. dalalinstitute.comchim.it This initiation can be achieved photochemically, electrochemically, or through the use of solvated electrons. nptel.ac.in

The key steps of the SRN1 chain propagation cycle are:

Fragmentation: The initially formed radical anion fragments, cleaving the bond to the leaving group to generate an aryl radical and an anion. chim.it

Nucleophilic Attack: The aryl radical reacts with the incoming nucleophile (e.g., methanethiolate) to form a new radical anion. dalalinstitute.comchim.it

Electron Transfer: This new radical anion transfers an electron to another molecule of the starting aromatic substrate, forming the final product and regenerating the radical anion needed to continue the chain reaction. chim.it

Termination steps, which end the chain reaction, can occur through various pathways, such as the reaction of the aryl radical with the solvent. chim.it

Propagation Steps of the SRN1 Mechanism
StepReactantsProducts
InitiationAr-X + e⁻[Ar-X]•⁻
Fragmentation[Ar-X]•⁻Ar• + X⁻
Nucleophilic AttackAr• + Nu⁻[Ar-Nu]•⁻
Electron Transfer[Ar-Nu]•⁻ + Ar-XAr-Nu + [Ar-X]•⁻

Ar-X represents the aromatic substrate (e.g., 2-chlorophenol) and Nu⁻ represents the nucleophile (e.g., CH₃S⁻).

Intermediates and Transition States in Formation Reactions

The specific intermediates and transition states involved in the formation of this compound are dictated by the operative reaction mechanism.

In the SNAr pathway , the key intermediate is the Meisenheimer complex . libretexts.org This is a stable, negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. libretexts.orgsolubilityofthings.com The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge through resonance. nptel.ac.in The transition state leading to the Meisenheimer complex involves the initial bond formation between the nucleophile and the aromatic ring. A second transition state is crossed as the leaving group departs to restore aromaticity.

In contrast, the SRN1 mechanism proceeds through high-energy radical intermediates. chim.it The central intermediates are the aryl radical anion and the neutral aryl radical . dalalinstitute.com The aryl radical anion is formed in the initiation step and is characterized by having an unpaired electron in its π-system. chim.it This species is typically short-lived and undergoes rapid fragmentation to form the aryl radical. The aryl radical is a neutral species with an unpaired electron in an sp² orbital on the carbon where the leaving group was attached. chim.it This radical is highly reactive and readily couples with a nucleophile. dalalinstitute.com The transition states in SRN1 reactions involve the process of electron transfer and the coupling of the radical and nucleophile. chim.it

Recent studies on related compounds like halophenols have also highlighted the role of phenoxyl radicals as key intermediates under certain oxidative conditions. osti.gov The transient formation of an open-shell phenoxyl radical can act as a powerful electron-withdrawing group, significantly lowering the barrier for nucleophilic substitution. osti.gov

Spectroscopic Characterization and Structural Elucidation of 2 Methylthio Phenol and Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of the molecule based on the vibrational modes of its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 2-(Methylthio)phenol reveals characteristic absorption bands that confirm the presence of its key functional groups. A prominent, broad absorption is typically observed in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. vulcanchem.com The broadness of this peak suggests intermolecular hydrogen bonding. Additionally, vibrations associated with the C-S bond are expected in the 600–700 cm⁻¹ range. vulcanchem.com The aromatic C-H stretching vibrations generally appear in the 3000-3100 cm⁻¹ region. Specific bands corresponding to C=C stretching within the aromatic ring are also present. dergipark.org.tr

Vibrational Mode Approximate Wavenumber (cm⁻¹) Functional Group
O-H Stretch3200–3600Phenolic Hydroxyl
Aromatic C-H Stretch3000–3100Benzene (B151609) Ring
C=C Stretch1500–1600Aromatic Ring
C-S Stretch600–700Thioether

This table presents generalized data for phenolic and thioether compounds. Specific, experimentally verified data for this compound was not available in the search results.

Raman Spectroscopy Investigations

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be expected to show strong signals for the aromatic ring breathing modes and the C-S stretching vibration. nih.govmdpi.com The symmetric stretching of the benzene ring typically gives rise to a strong Raman band. While specific data for this compound is limited, analysis of similar structures suggests that the C-S stretching vibration would also be Raman active. mdpi.com

Vibrational Mode Approximate Raman Shift (cm⁻¹) Functional Group
Aromatic Ring Breathing~1000Benzene Ring
C-S Stretch600–700Thioether

This table is based on general spectroscopic principles for related compounds, as detailed Raman data for this compound was not found in the provided search results.

Assignment of Characteristic Group Frequencies

The assignment of vibrational frequencies in this compound is based on the expected positions of bands for its constituent functional groups. The hydroxyl group's O-H stretch is one of the most identifiable features in the IR spectrum. dergipark.org.tr The methylthio group (-SCH₃) has characteristic C-H stretching and bending modes, in addition to the C-S stretch. The aromatic ring exhibits a series of characteristic bands, including C-H stretching, C=C stretching, and in-plane and out-of-plane C-H bending vibrations. dergipark.org.trdergipark.org.tr The positions of these bands can be influenced by the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The proton of the phenolic hydroxyl group (O-H) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent, generally found in the range of 4-7 ppm. libretexts.org The protons of the methyl group (-SCH₃) are expected to resonate as a sharp singlet, typically around 2.4-2.6 ppm. vulcanchem.com The aromatic protons on the benzene ring will appear in the region of 6.5-7.5 ppm, and their splitting patterns (e.g., doublets, triplets, multiplets) are dictated by their coupling with adjacent protons. rsc.org

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity
Phenolic OH4.0–7.0Broad Singlet
Aromatic CH6.5–7.5Multiplet
Methyl (-SCH₃)2.4–2.6Singlet

This table summarizes typical ¹H NMR chemical shift ranges for the functional groups present in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound reveals the number of non-equivalent carbon atoms and their chemical environments. The carbon atom attached to the hydroxyl group (C-OH) is typically found in the range of 150-160 ppm. The carbon atom bonded to the methylthio group (C-S) will also be in the aromatic region, with its specific shift influenced by the sulfur atom. The carbon atoms of the benzene ring that are not directly attached to a substituent usually appear between 115 and 130 ppm. docbrown.info The methyl carbon of the thioether group (-SCH₃) gives a signal at a much higher field, typically in the range of 15-20 ppm. rsc.org

Carbon Type Approximate Chemical Shift (δ, ppm)
C-OH150–160
C-S125–140
Aromatic CH115–130
Methyl (-SCH₃)15–20

This table presents generalized ¹³C NMR chemical shift ranges for the carbon environments in this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of complex organic molecules like this compound. researchgate.netgithub.io Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide through-bond connectivity information, confirming the spatial relationships between atoms within the molecule. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. sdsu.edu In the case of this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, allowing for the assignment of the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond 1H-13C correlation). sdsu.edu This is invaluable for assigning the 13C NMR spectrum. For this compound, the HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, as well as correlations for each aromatic proton and its corresponding carbon atom.

The combination of COSY and HSQC data provides a comprehensive and definitive confirmation of the molecular structure of this compound. researchgate.netslideshare.net

Correlation of Spectroscopic Data with Structural Features (e.g., Hydrogen Bonding)

Spectroscopic data for this compound reveals the presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the sulfur atom of the methylthio group (-SCH₃). This interaction significantly influences the chemical and physical properties of the molecule.

The existence of this hydrogen bond can be inferred from various spectroscopic techniques:

Infrared (IR) Spectroscopy: The O-H stretching frequency in the IR spectrum of this compound is typically observed at a lower wavenumber compared to phenols without an intramolecular hydrogen bond. This shift to lower frequency indicates a weakening of the O-H bond due to the hydrogen bonding interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton in the ¹H NMR spectrum is a sensitive indicator of hydrogen bonding. In this compound, the hydroxyl proton signal is often found at a higher chemical shift (downfield) and may appear as a broad signal due to chemical exchange and the hydrogen bond. mdpi.com Studies on similar phenol (B47542) derivatives have shown that intramolecular hydrogen bonding significantly affects the chemical shifts of the hydroxyl protons. mdpi.comnih.gov

Theoretical and spectroscopic investigations on related compounds like 2-halophenols have provided insights into the nature of such intramolecular interactions. rsc.orgrsc.org While the strength of the hydrogen bond can vary, its presence is a key structural feature of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. williams.edu For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

Electronic Transitions and Absorption Bands

The UV-Vis spectrum of this compound exhibits absorption bands arising from π → π* and n → π* electronic transitions. upi.edu The π → π* transitions, which are typically more intense, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the benzene ring. youtube.comslideshare.net The n → π* transitions are generally weaker and involve the excitation of a non-bonding electron from the oxygen or sulfur atom to an antibonding π* orbital. youtube.com

The presence of the methylthio and hydroxyl groups as substituents on the benzene ring influences the energy of these transitions and thus the position of the absorption maxima (λmax). slideshare.net For instance, the UV spectrum of phenol in methanol (B129727) shows a π → π* transition at approximately 270 nm. researchgate.net The introduction of the methylthio group can cause a shift in this absorption band.

Table 1: Representative UV-Vis Absorption Data for Phenolic Compounds

Compound Solvent λmax (nm) Molar Absorptivity (ε) Transition Type
Phenol Methanol ~270 - π → π*
4-Nitrophenol (neutral) Water (pH 3) 314 - π → π*

Note: Specific molar absorptivity values for this compound require experimental determination.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly affect the position and intensity of the absorption bands in the UV-Vis spectrum of this compound. slideshare.netscribd.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. biointerfaceresearch.com

Bathochromic Shift (Red Shift): A shift to longer wavelengths is often observed in more polar solvents for π → π* transitions. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. core.ac.uk

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths can occur for n → π* transitions in polar, protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition. youtube.com

The study of solvent effects on the UV-Vis spectrum of this compound can provide valuable information about the nature of its electronic transitions and the change in dipole moment upon excitation. researchgate.net

Determination of Acid Dissociation Constants via UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely used method for determining the acid dissociation constant (pKa) of phenolic compounds. researchgate.netscielo.brresearchgate.net The principle behind this method is that the neutral form of the phenol and its corresponding phenolate (B1203915) anion have distinct UV-Vis absorption spectra. nih.gov

By measuring the absorbance of a solution of this compound at various pH values, the pKa can be determined. scielo.br As the pH of the solution increases, the equilibrium between the neutral phenol (PhOH) and the phenolate anion (PhO⁻) shifts towards the deprotonated form. This results in a change in the absorption spectrum, with the appearance of an isosbestic point, where the molar absorptivities of the two species are equal.

A plot of absorbance at a specific wavelength versus pH yields a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve. nih.gov This technique has been successfully applied to determine the pKa of various phenolic compounds, such as 4-nitrophenol. nih.gov The predicted acidic pKa for this compound is approximately 9.22. foodb.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. scienceready.com.aumiamioh.edu The molecular weight of this compound is 140.20 g/mol . nih.govchemsrc.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 140. nist.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. docbrown.info

For this compound, key fragmentation peaks could include:

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 125.

Loss of a thiomethyl radical (-SCH₃): This would lead to a fragment at m/z 93.

Loss of carbon monoxide (-CO) from the phenolic ring after rearrangement: This can lead to various smaller fragments.

The NIST Mass Spectrometry Data Center reports the top three peaks for this compound at m/z 140, 125, and 97. nih.gov Analysis of the fragmentation pattern of silylated derivatives of similar compounds has also been used for structural characterization. aip.orgresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion
140 [C₇H₈OS]⁺• (Molecular Ion)
125 [C₆H₅OS]⁺ (Loss of CH₃)

This table is based on general fragmentation principles and reported data. nih.gov

Computational Chemistry and Theoretical Studies of 2 Methylthio Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. wikipedia.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are frequently used to achieve a balance between accuracy and computational cost for organic molecules. ijaemr.comscispace.comsci-hub.seorientjchem.org These calculations form the basis for predicting the geometry, vibrational modes, and electronic properties of 2-(Methylthio)phenol.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. scispace.com For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. acs.org DFT methods, such as B3LYP with the 6-311G(d,p) basis set, are highly effective for predicting the geometric parameters of phenolic and sulfur-containing compounds. scispace.comresearchgate.netdergipark.org.tr

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP.
Bond Lengths (Å)Bond Angles (°)
ParameterPredicted ValueParameterPredicted Value
C-O1.365C-O-H109.5
O-H0.968C-C-O120.5
C-S1.770C-C-S121.0
S-CH₃1.805C-S-C103.0
C-C (aromatic avg.)1.395C-C-C (aromatic avg.)120.0

Note: The values in this table are representative examples based on DFT calculations for structurally similar phenol (B47542) and thioanisole (B89551) derivatives. scispace.comsci-hub.sedergipark.org.tr

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration, each associated with a specific frequency and intensity. acs.org The results are crucial for interpreting experimental spectra and assigning specific bands to molecular motions. nih.gov

DFT calculations often systematically overestimate vibrational frequencies compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, calculated frequencies are typically scaled by empirical factors (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov Key vibrational modes for this compound include the O-H stretch, C-O stretch, C-S stretch, aromatic C-H stretches, and various ring bending and deformation modes. ijaemr.comlongdom.org

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound.
Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
ν(O-H)~3600Hydroxyl group stretching
ν(C-H) aromatic~3100-3000Aromatic C-H stretching
ν(C-H) methyl~2950-2850Methyl group C-H stretching
ν(C=C)~1600-1450Aromatic ring stretching
δ(O-H)~1350In-plane hydroxyl bending
ν(C-O)~1250Phenolic C-O stretching
ν(C-S)~700Aryl-sulfide C-S stretching

Note: Frequencies are illustrative and based on typical values for substituted phenols and aryl sulfides. ijaemr.comlongdom.orglongdom.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. dergipark.org.trscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenol ring and the sulfur atom, reflecting their electron-donating nature. The LUMO is typically distributed over the aromatic ring's antibonding π* system.

Table 3: Predicted Frontier Molecular Orbital Properties.
ParameterPredicted Value (eV)
E(HOMO)-5.85
E(LUMO)-0.95
HOMO-LUMO Gap (ΔE)4.90

Note: These values are representative, calculated using DFT methods, and illustrate typical results for similar aromatic compounds. dergipark.org.trphyschemres.orgd-nb.info

Dipole Moments and Reactivity Parameters

The molecular dipole moment (μ) is a measure of the net polarity of a molecule, arising from the non-uniform distribution of charge. DFT calculations provide a reliable prediction of this property, which influences solubility and intermolecular interactions. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. physchemres.orgscirp.org These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. scirp.org

These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Table 4: Calculated Dipole Moment and Global Reactivity Descriptors.
ParameterPredicted Value
Dipole Moment (μ)~1.5 - 2.0 Debye
Electronegativity (χ)~3.40 eV
Chemical Hardness (η)~2.45 eV
Chemical Softness (S)~0.41 eV⁻¹

Note: Values are illustrative, derived from FMO energies typical for related phenolic compounds. dergipark.org.trscirp.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. ijaemr.com

On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are prone to attack by electrophiles. For this compound, these would be concentrated around the oxygen atom and the π-system of the aromatic ring. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, such as the area around the acidic hydroxyl hydrogen. dergipark.org.tr

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, specifically the Gauge-Invariant Atomic Orbital (GIAO) method combined with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts.

Calculations are typically performed on the optimized geometry, and the computed isotropic shielding values are referenced against a standard, usually Tetramethylsilane (TMS), to obtain the chemical shifts (δ). longdom.org These predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
¹H NMR¹³C NMR
AtomPredicted Shift (ppm)AtomPredicted Shift (ppm)
-OH~5.5 - 6.5C-OH~155
-SCH₃~2.45C-S~120
Aromatic H~6.8 - 7.3Aromatic C~115 - 135
-SCH₃~15

Note: Chemical shifts are representative values based on GIAO-DFT calculations for similar structures and are relative to TMS. longdom.org

Molecular Mechanics (MM) and Quantum Mechanics (QM) Hybrid Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches offer a powerful computational strategy for studying complex chemical systems. These methods partition a system into a chemically significant region, treated with accurate but computationally demanding quantum mechanics (QM), and a larger surrounding environment, described by more efficient molecular mechanics (MM) force fields. While specific QM/MM investigations focusing solely on this compound are not extensively detailed in the public domain, the methodology's application to analogous phenolic compounds provides a clear blueprint for its potential use.

In a hypothetical QM/MM study of this compound, the QM region would logically include the aromatic ring and its hydroxyl and methylthio substituents. This core area is where electron rearrangement occurs during chemical reactions or electronic excitations. The MM region would then consist of the surrounding environment, such as solvent molecules or the active site of an enzyme. This hybrid approach is particularly well-suited for modeling enzymatic reactions where this compound might act as a substrate, allowing for a detailed examination of bond-breaking and bond-forming processes. Furthermore, it can be employed to accurately predict properties like pKa values and redox potentials by capturing the quantum effects within the reactive core while still accounting for the influence of the broader environment.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to explore and quantify intermolecular interactions within a crystalline material. By partitioning the crystal electron density, it provides a visual and numerical summary of how molecules interact with their neighbors. For this compound, this analysis would map the various close contacts that dictate the crystal packing. The surface is often colored based on a normalized contact distance (d_norm), where red patches highlight contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals limit, and blue regions signify longer-range contacts.

Analysis of Hydrogen Bonding (e.g., C-H···O, N-H···O, O-H···O)

A two-dimensional fingerprint plot, derived from the Hirshfeld surface, deconstructs these interactions and presents their relative contributions to the total surface area. For this compound, one would anticipate significant spikes in the fingerprint plot corresponding to O-H···O/S, H···H, and C-H···π interactions, providing a quantitative ranking of their importance in the crystal packing.

Quantification of Interaction Energies in Molecular Pairs

To gain a deeper, quantitative understanding of the forces governing the crystal structure, interaction energies between molecular pairs can be calculated using high-level computational methods. This involves extracting dimers and other molecular motifs from the crystal lattice and calculating the energetic stabilization they provide. For this compound, different arrangements would be stabilized by distinct types of interactions. For example, a dimer linked by a hydrogen bond would exhibit a strong, highly directional interaction energy, whereas a stacked pair of molecules would be held together by weaker, yet significant, π-π stacking forces.

The table below provides illustrative interaction energies for plausible molecular pairs of this compound, based on typical values found in related phenolic structures.

Molecular Pair MotifDominant Interaction TypeIllustrative Interaction Energy (kJ/mol)
Head-to-Tail DimerO-H···O Hydrogen Bond-20 to -30
Head-to-Tail DimerO-H···S Hydrogen Bond-15 to -25
Parallel-Displaced Stacked Dimerπ-π Stacking-10 to -20
T-shaped DimerC-H···π Interaction-5 to -10

Disclaimer: The values in this table are illustrative and derived from general findings for similar phenolic compounds. Precise energies for this compound would require specific high-level quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Phenols

Quantitative Structure-Activity Relationship (QSAR) represents a field of computational chemistry that aims to build mathematical models correlating the chemical structures of compounds with their biological activities. While QSAR models developed specifically for this compound are not widely reported, extensive research on other phenol derivatives provides a solid foundation for how its activity could be predicted. These models are invaluable for screening virtual libraries of compounds and prioritizing experimental testing.

Correlation of Electronic Descriptors with Biological Activities

The core of a QSAR model involves calculating a set of numerical parameters, or "descriptors," that characterize the physicochemical properties of a molecule. For phenolic compounds, electronic descriptors are particularly important for predicting activities like antioxidant capacity or toxicity. These descriptors are then statistically correlated with experimentally measured biological data.

Key electronic descriptors for this compound would include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This descriptor relates to the molecule's propensity to donate electrons. For phenols, a higher E_HOMO value is often linked to greater antioxidant activity.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This relates to the molecule's ability to accept electrons. The gap between HOMO and LUMO energies is a general indicator of chemical reactivity.

The following interactive table presents plausible descriptor values for this compound and their typical correlation with biological activity as established in QSAR studies of related phenols.

Electronic DescriptorPlausible Value Range for this compoundGeneral Correlation with Biological Activity in Phenols
E_HOMO-9.0 to -8.0 eVHigher (less negative) values often correlate with increased antioxidant potential.
E_LUMO0.0 to 1.0 eVLower values can indicate greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.0 to 10.0 eVA smaller gap generally implies higher chemical reactivity.
Dipole Moment1.0 to 2.0 DInfluences interactions with polar environments and biological receptors.

Prediction of Biological Activity Mechanisms

By analyzing the descriptors that are most influential in a QSAR model, researchers can infer the likely mechanism of biological action. If a QSAR model for antioxidant phenols shows that E_HOMO is the most critical descriptor, it suggests that the activity proceeds via an electron-transfer mechanism.

For this compound, a QSAR study could predict its antioxidant efficacy. The model would likely show that the electron-donating nature of both the hydroxyl and the ortho-methylthio groups contributes to a relatively high HOMO energy, enhancing its ability to scavenge free radicals. Furthermore, by including descriptors like the O-H bond dissociation enthalpy (BDE), the QSAR model could help differentiate between a hydrogen atom transfer (HAT) mechanism and a single electron transfer followed by proton transfer (SET-PT) mechanism, providing detailed insight into its mode of action.

Reactivity and Chemical Transformations of 2 Methylthio Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The hydroxyl and methylthio groups are ortho-, para-directing activators for electrophilic aromatic substitution. byjus.com This heightened reactivity means that reactions can often proceed under milder conditions compared to benzene (B151609). physicsandmathstutor.com

Halogenation Reactions

Halogenation of 2-(methylthio)phenol introduces halogen atoms onto the aromatic ring. The substitution pattern is influenced by the reaction conditions, particularly the solvent. In polar solvents like water, phenol (B47542) ionizes to the more strongly activating phenoxide ion, leading to polysubstitution. stackexchange.com In less polar solvents, such as carbon disulfide, monosubstitution is more common. stackexchange.com

The iodination of this compound can be achieved using iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite, which facilitates the electrophilic attack. This reaction is a common method for synthesizing iodo-substituted phenols. Similarly, bromination with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com The chlorination of phenols can be carried out using sulfuryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netcardiff.ac.uk The presence of sulfur-containing catalysts can influence the regioselectivity of the chlorination, favoring the para-product. researchgate.netcardiff.ac.uk

Table 1: Halogenation Reactions of this compound

Halogen Reagent(s) Product(s) Reference(s)
Iodine I₂, H₂O₂/NaOCl 3-Iodo-2-(methylthio)phenol
Bromine Br₂/H₂O 2,4,6-Tribromophenol byjus.com
Chlorine SO₂Cl₂, AlCl₃ Chloro-substituted phenols researchgate.netcardiff.ac.uk

Nitration Reactions

The nitration of phenols is highly sensitive to reaction conditions. Treatment of phenol with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com These isomers can be separated by steam distillation due to the intramolecular hydrogen bonding in the ortho-isomer, which makes it more volatile. byjus.com In contrast, concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com For this compound, the methylthio group also directs incoming electrophiles to the ortho and para positions. vulcanchem.com An unusual anaerobic pathway for phenol nitration has been observed in the presence of a proton at a remote site in certain copper(II) complexes. researchgate.net

Table 2: Nitration Products of Phenol

Reagent Product(s) Reference(s)
Dilute HNO₃ o-Nitrophenol and p-Nitrophenol byjus.com
Concentrated HNO₃ 2,4,6-Trinitrophenol byjus.com

Formylation Reactions

Formylation introduces a formyl group (-CHO) onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic compounds. thieme-connect.com For phenols, ortho-formylation can be achieved with high regioselectivity using magnesium chloride, triethylamine (B128534), and paraformaldehyde. orgsyn.org This method has been successfully applied to various substituted phenols, including those with methylthio groups. orgsyn.org Another approach involves the Duff reaction, which uses hexamethylenetetramine in the presence of an acid catalyst.

Table 3: Reagents for Ortho-Formylation of Phenols

Reagent System Key Features Reference(s)
MgCl₂, Et₃N, Paraformaldehyde High yields, exclusive ortho-formylation orgsyn.org
Vilsmeier-Haack Reagent Formylation of activated aromatic compounds thieme-connect.com

Oxidation and Reduction Reactions of the Thioether Moiety

The sulfur atom in the thioether group of this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives with different chemical and physical properties. vulcanchem.com

Formation of Sulfoxides and Sulfones

The thioether can be oxidized to a sulfoxide (B87167) (-SO-) or further to a sulfone (-SO₂-). vulcanchem.com Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). The oxidation of the thioether group from an electron-donating group to the electron-withdrawing sulfoxide or sulfone significantly alters the electronic properties of the molecule. acs.org This change in electronic nature can, for instance, make an adjacent ester group more susceptible to hydrolysis. rsc.org The oxidation process can be influenced by factors such as the reaction conditions and the presence of catalysts. acs.org

Table 4: Oxidation Products of the Thioether Moiety

Product Oxidizing Agent(s) Reference(s)
Sulfoxide H₂O₂, m-CPBA vulcanchem.com
Sulfone H₂O₂, m-CPBA vulcanchem.com

Reduction to Thiols or Thioethers

The thioether group in this compound can be reduced, although this is less common than oxidation. Catalytic hydrogenation can cleave the thioether bond to yield the corresponding thiol (-SH). vulcanchem.com More vigorous reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be employed for the reduction of related thioether-containing compounds. The conversion of phenols to thiophenols can also be achieved through a multi-step process involving the formation and rearrangement of an O-aryl dialkylthiocarbamate, followed by hydrolysis. orgsyn.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, participating in acid-base reactions and serving as a handle for derivatization.

The hydroxyl group of this compound can be readily derivatized to form ethers and esters, a common strategy in organic synthesis to modify a molecule's properties or to protect the hydroxyl group during subsequent reactions. nih.gov Protecting groups are essential for preventing unwanted side reactions of the acidic phenol.

One relevant protection strategy involves the formation of a methylthiomethyl (MTM) ether. libretexts.orgharvard.edu While general for phenols, this method would involve reacting the 2-(methylthio)phenolate with a methylthiomethyl halide. The MTM group is stable under various conditions but can be removed using reagents like mercury(II) chloride or silver nitrate (B79036) in aqueous acetonitrile (B52724). harvard.edu Other common protecting groups for phenols include ethers like benzyl (B1604629) (Bn) and silyl (B83357) ethers (e.g., TBDMS), or esters like acetyl (Ac) and benzoyl (Bz). libretexts.orgwikipedia.org

Derivatization is also a key strategy in analytical chemistry. For instance, phenols can be reacted with derivatizing agents to enhance their volatility for analysis by gas chromatography. evitachem.commdpi.com The para-isomer, 4-(methylthio)phenol (B156131), has been noted for its role as a cation scavenger during the acidolytic cleavage of benzyloxycarbonyl and O-benzyl protecting groups, a process that relies on the reactivity of its phenolic hydroxyl group. chemdad.com

Table 1: Common Protecting Groups for Phenolic Hydroxyl Groups

Protecting GroupAbbreviationIntroduction Reagents (Typical)Cleavage Conditions (Typical)
AcetylAcAcetic anhydride, Pyridine (B92270)Mild acid or base
BenzylBnBenzyl bromide, Base (e.g., K₂CO₃)Hydrogenolysis (H₂, Pd/C)
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride ion source (e.g., TBAF)
MethylthiomethylMTMMTM-Cl, BaseHgCl₂, H₂O/CH₃CN or AgNO₃

Like other phenols, this compound is a weak acid. The acidity is a result of the resonance stabilization of the corresponding phenolate (B1203915) anion formed upon deprotonation. The predicted pKa for this compound is approximately 9.22-9.23. foodb.cahmdb.caalfachemch.com This value indicates that it is a slightly weaker acid than phenol itself (pKa ≈ 10), a difference attributable to the electronic effects of the ortho-methylthio substituent.

In the presence of a base stronger than the phenolate, such as sodium hydroxide (B78521), this compound is deprotonated to form the 2-(methylthio)phenolate anion. wikipedia.org

C₆H₄(SCH₃)OH + B⁻ ⇌ C₆H₄(SCH₃)O⁻ + BH

This equilibrium lies to the right in the presence of a suitable base. The resulting phenolate is a potent nucleophile. wikipedia.org Its ambident nature means it can react at either the oxygen or the carbon atoms of the aromatic ring, although O-alkylation is typically favored kinetically in reactions like the Williamson ether synthesis. wikipedia.org

Table 2: Acidity Data for this compound

PropertyValueSource(s)
pKa (Predicted)9.22 foodb.cahmdb.ca
pKa (Predicted)9.23 ± 0.30 alfachemch.comchemicalbook.com
pKa8.976 activate-scientific.com

Cross-Coupling Reactions (e.g., Liebeskind-Srogl Coupling)

The carbon-sulfur bond in aryl thioethers can be utilized in certain cross-coupling reactions to form new carbon-carbon bonds. The Liebeskind-Srogl coupling is a notable example, involving the palladium-catalyzed reaction of a thioester or thioether with a boronic acid, mediated by a stoichiometric copper(I) carboxylate. wikipedia.orgrsc.org This reaction is valued for its mild and neutral conditions. researchgate.net

While the classic Liebeskind-Srogl reaction often uses thioesters, it has been extended to heteroaromatic thioethers. wikipedia.orgresearchgate.net For example, the C-S bond of 2-(methylthio)-substituted pyrimidines and pyrazines has been successfully used as a handle for arylation under these conditions. utwente.nlacs.org The reaction proceeds via oxidative addition of a Pd(0) catalyst to the C-S bond, facilitated by a copper(I) cocatalyst, followed by transmetalation with the boronic acid and reductive elimination. rsc.org

Although direct examples specifically detailing the Liebeskind-Srogl coupling of this compound are not prominent in the surveyed literature, its structural motif (an aryl methyl thioether) suggests potential applicability. The reaction would involve the cleavage of the C(aryl)-S bond to couple with an organoboronic acid. Other cross-coupling reactions, such as the Ullmann condensation, are also used to form C-S and C-O bonds using phenol and thiophenol derivatives, often with copper catalysts. researchgate.net

Reactivity in Protein Arylation Studies

Protein arylation is a bioconjugation technique used to covalently modify specific amino acid residues on a protein's surface. nih.gov The most common targets are the nucleophilic side chains of cysteine (thiol group) and lysine (B10760008) (amine group). nih.gov Tyrosine, with its electron-rich phenol side-chain, has also emerged as an attractive target for arylation. nih.gov

Based on available research, this compound is not described as a reagent for protein arylation. Studies in this area tend to focus on highly reactive electrophilic agents designed to couple with the protein's nucleophilic residues under physiological conditions.

Direct comparisons of the reactivity of this compound with substituted pyrimidines in the context of protein arylation are not found in the scientific literature surveyed. However, relevant studies on cysteine arylation have investigated a class of reagents known as 2-sulfonylpyrimidines (2-SPs). acs.orgsoton.ac.uk In these studies, the reactivity of various substituted pyrimidines was systematically evaluated. It was found that 2-sulfonylpyrimidines are highly effective agents for the S-arylation of cysteine residues. acs.orgsoton.ac.uk In control experiments, the corresponding 2-methylthiopyrimidine was shown to be far less reactive and failed to produce any observable arylation of glutathione (B108866) (a model thiol) under the same conditions. acs.orgsoton.ac.uk This highlights the critical role of the leaving group, with the methylsulfonyl group being highly activating for nucleophilic aromatic substitution, while the methylthio group is not. This data pertains specifically to the pyrimidine (B1678525) system and cannot be directly extrapolated to the reactivity of this compound.

The reactivity of an aromatic compound is significantly influenced by its substituents. libretexts.org For phenols, electron-donating groups (like alkoxy) and electron-withdrawing groups (like nitro) on the ring can modulate the nucleophilicity of the phenolate and the susceptibility of the ring to electrophilic attack. libretexts.orgvulcanchem.com For instance, in the context of aerobic oxidation catalyzed by copper complexes, substituents on the phenol ring affect the acidity and redox properties, which in turn influences catalytic activity. researchgate.net

In the specific case of protein arylation using 2-sulfonylpyrimidines, the reactivity is finely tunable by substituents on the pyrimidine ring. acs.orgsoton.ac.uk Strong electron-withdrawing groups (e.g., -NO₂, -COOMe, -CF₃) at the 5-position of the pyrimidine dramatically increase the reaction rate with thiols by several orders of magnitude. acs.org Conversely, electron-donating groups (-NH₂, -OMe) deactivate the system, shutting down reactivity. acs.org This demonstrates a clear structure-reactivity relationship where the electrophilicity of the pyrimidine ring is modulated to control the rate of arylation. Again, these specific findings relate to the 2-sulfonylpyrimidine scaffold for cysteine modification and are not directly applicable to this compound.

Applications of 2 Methylthio Phenol and Its Derivatives in Advanced Chemical Synthesis

Building Block in Organic Synthesis

The utility of 2-(methylthio)phenol as a fundamental starting material in organic synthesis is well-documented. cymitquimica.com Its phenolic hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, while the methylthio group can be oxidized to sulfoxides and sulfones or participate in other sulfur-centered reactions. smolecule.com This dual reactivity allows for the strategic and sequential introduction of various functional groups, making it a key component in the synthesis of more complex molecules.

Synthesis of Complex Heterocyclic Systems

The inherent functionalities of this compound and its derivatives make them ideal precursors for the synthesis of a wide variety of heterocyclic compounds. These cyclic structures are of significant interest due to their prevalence in biologically active molecules and materials science.

One notable application involves the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one, a derivative that can be synthesized in a one-pot procedure, as a versatile template for creating diverse heterocyclic scaffolds. rsc.orgacs.org This is achieved through the nucleophilic ring-opening of the oxazolone, followed by cyclization to yield various substituted heterocycles. acs.org For instance, reaction with primary amines leads to the formation of 4-bis(methylthio)methylene-2-phenyl-1-alkyl/arylimidazol-5-(4H)-ones. rsc.org Further transformations of the resulting amide adducts can produce more complex systems like dihydroisoquinoline and β-carboline derivatives. rsc.org

The synthesis of polyfused heterocyclic systems has also been achieved using derivatives of this compound. For example, a dithiomethyl-methylene derivative can be reacted with aniline (B41778) to form a pyrido Current time information in Bangalore, IN.ontosight.aitriazolo smolecule.comCurrent time information in Bangalore, IN.ontosight.aithiadiazepine derivative. researchgate.net The reactivity of these intermediates allows for condensation reactions with various amines and phenols to generate a library of fused heterocyclic compounds. researchgate.net

The development of green synthetic methods has also incorporated sulfur-containing compounds for the synthesis of heterocycles. mdpi.com For example, the Gewald reaction, which utilizes elemental sulfur, can produce 2-aminothiophenes, and various methods have been developed for the synthesis of thiazolidinones and other sulfur-containing heterocycles in environmentally friendly solvents like water or ionic liquids. mdpi.com

Preparation of Schiff Bases and their Metal Complexes

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. ajchem-a.com Derivatives of this compound, particularly its amino-substituted analogues like 2-(methylthio)aniline (B147308), are valuable precursors for the synthesis of Schiff bases. researchgate.net These Schiff bases, often featuring additional donor atoms from the phenolic hydroxyl group, are excellent ligands for coordinating with metal ions.

The synthesis of Schiff base ligands derived from halogenated salicylaldehydes and 2-(methylthio)aniline has been reported, and their structures have been confirmed by X-ray crystallography. researchgate.net These ligands coordinate with metal ions, such as ruthenium(II), to form stable complexes. researchgate.net The coordination typically occurs through the azomethine nitrogen and the phenolic oxygen, creating a bidentate or multidentate chelate. nih.govscirp.org

The resulting metal complexes often exhibit interesting chemical and physical properties. For example, complexes of a Schiff base derived from 5-bromosalicylaldehyde (B98134) and 2-aminomethylthiophene with metals like Cu(II), Ni(II), Mn(II), Co(II), and Zn(II) have been synthesized and characterized. nih.gov The formation of 1:2 metal-to-ligand ratio complexes is common. nih.gov The study of these complexes includes their spectral properties, magnetic moments, and thermal analysis. nih.gov

PrecursorsResulting Schiff Base/ComplexReference
2-(Methylthio)aniline and halogenated salicylaldehydesHalogen-substituted salicylaldimine Schiff bases and their Ru(II) complexes researchgate.net
5-Bromosalicylaldehyde and 2-aminomethylthiophene2-Aminomethylthiophenyl-4-bromosalicylaldehyde Schiff base and its Cu(II), Ni(II), Mn(II), Co(II), and Zn(II) complexes nih.gov
2-Aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline3-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol Schiff base and its Mn(II) and Fe(II) complexes scirp.org

Synthesis of Flavonoid Derivatives and Chromones

Flavonoids and chromones are important classes of oxygen-containing heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.net this compound and its derivatives have proven to be valuable starting materials and intermediates in the synthesis of these complex structures.

One strategy involves the synthesis of 2′-hydroxy-4′-methylsulfonylacetophenone, a key synthon for preparing novel flavonoid derivatives. academie-sciences.fr This compound can be synthesized from 3-mercaptophenol in three steps: thiophenol methylation, Friedel–Crafts acetylation, and oxidation of the sulfide (B99878) to the corresponding sulfone. academie-sciences.fr This synthon can then be used to construct various flavonoid skeletons, such as chalcones, flavanones, flavones, and flavonols. academie-sciences.fr

The synthesis of chromone (B188151) derivatives can also be achieved using this compound-related structures. For instance, 2-(methylthio)-4H-chromen-4-one, which can be synthesized from a protected 2-hydroxyacetophenone, undergoes nucleophilic substitution with various arylmethyl ketones to produce 2-(2-oxo-2-arylethyl)-4H-chromen-4-ones. researchgate.net Iodine-mediated intramolecular cyclization of 1-(2-benzyloxy-aryl)-3,3-bis-methylsulfanyl-propenones provides an efficient route to functionalized 2-(methylthio)-4H-chromen-4-ones. organic-chemistry.org

Starting Material/IntermediateSynthetic TargetKey TransformationReference
3-Mercaptophenol2′-Hydroxy-4′-methylsulfonylacetophenoneThiophenol methylation, Friedel-Crafts acetylation, oxidation academie-sciences.fr
Protected 2-hydroxyacetophenone2-(Methylthio)-4H-chromen-4-oneTwo-step synthesis researchgate.net
1-(2-Benzyloxy-aryl)-3,3-bis-methylsulfanyl-propenonesFunctionalized 2-(methylthio)-4H-chromen-4-onesIodine-mediated intramolecular cyclization organic-chemistry.org
o-Iodophenols and terminal acetylenesDiversified chromonesPalladium-catalyzed ligand-free cyclocarbonylation organic-chemistry.org

As an Intermediate in Pharmaceutical Precursor Synthesis

The structural motifs present in this compound and its derivatives are found in various pharmaceutically active compounds, making it a key intermediate in their synthesis. vulcanchem.com Its ability to be functionalized in a controlled manner allows for the construction of complex molecular frameworks required for therapeutic applications.

A notable example is the use of a derivative, 2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol, as a key precursor for the synthesis of 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy)acetic acid. vulcanchem.com This acetic acid derivative is investigated as a potential anti-inflammatory agent. vulcanchem.com The synthesis of the precursor involves a multi-step route starting from 4-iodo-2-methylphenol. vulcanchem.com

Another example is the synthesis of metoprolol, a widely used beta-blocker. While traditional syntheses often involve multiple steps with low yields and significant waste, alternative routes are continuously being explored. One patented method for a related compound, p-(2-methoxy)ethylphenol, starts from p-chlorophenol or p-bromophenol, highlighting the utility of substituted phenols in pharmaceutical synthesis. google.com

Catalysis and Ligand Design

The design of ligands is a cornerstone of transition metal catalysis, influencing the activity, selectivity, and stability of the catalyst. escholarship.orgrsc.org The presence of both a soft sulfur donor and a hard oxygen donor in this compound provides a unique bidentate coordination environment that can be exploited in ligand design for various catalytic applications.

Development of Catalytic Systems

Derivatives of this compound have been utilized in the development of catalytic systems for various organic transformations. The sulfur atom in the methylthio group can influence the electronic properties of a metal center, while the phenolic hydroxyl group can be modified to tune the steric and electronic environment of the catalyst.

Sulfur-containing compounds, including those related to this compound, have been successfully employed as catalysts in the para-regioselective chlorination of phenols using sulfuryl chloride. mdpi.com The catalytic system often involves a sulfur-containing catalyst in the presence of a Lewis acid like aluminum chloride. mdpi.com Various sulfur-containing structures, such as dithiaalkanes and methylthioalkanes, have been tested for this purpose. mdpi.com

Furthermore, the development of photocatalytic systems has also seen the application of thioanisole (B89551) derivatives. acs.org Triplet ketone catalysis under aerobic conditions has been used for the direct α-C(sp3)–H functionalization of thioanisoles with maleimides, leading to the construction of valuable tricyclic heterocycles. acs.org This highlights the potential of sulfur-containing phenols and their ethers in developing novel catalytic methodologies.

Ligands for Coordination Chemistry

This compound and its derivatives have emerged as versatile ligands in coordination chemistry due to the presence of multiple donor sites, namely the phenolic oxygen and the sulfur atom of the methylthio group. This dual functionality allows them to form stable complexes with a variety of metal ions, leading to diverse structural motifs and interesting chemical properties.

Furthermore, this compound has been used in the synthesis of alkylaluminum and alkylgallium derivatives. acs.orgacs.org The resulting dimeric complexes feature five-coordinate metal centers, where the 2-(methylthio)phenoxide ligand bridges two metal atoms. acs.orgacs.org This demonstrates the ligand's ability to facilitate the formation of polynuclear structures with main group elements.

The electronic properties of these ligands can be tuned by introducing different substituents on the phenol (B47542) ring. For example, the presence of a methoxy (B1213986) group in 4-methoxy-2-(methylthio)phenol (B15499636) enhances its solubility in organic solvents and provides unique electronic characteristics, making it a point of interest for creating metal complexes. smolecule.com Similarly, Schiff base derivatives, such as those formed from the condensation of ortho-vanillin with 2-(methylthio)anilines, create a planar conjugated system with multiple coordination sites (phenolic oxygen, methoxy oxygen, and imine nitrogen), enabling the formation of stable chelate complexes.

The coordination of these ligands to metal centers can lead to complexes with interesting properties, including magnetism and luminescence. For instance, density functional theory (DFT) calculations on a trinuclear copper(II) complex with a this compound-derived ligand indicated a ferromagnetic exchange interaction between adjacent copper ions. acs.orgnih.gov

Table 1: Examples of Metal Complexes with this compound Derivatives

Ligand Metal Ion(s) Complex Type Key Structural Feature Reference(s)
2-[(bis(2-pyridylmethyl)amino)methyl]-4-methyl-6-(methylthio)phenol Copper(II) Trinuclear, Binuclear Phenoxo bridge, S-coordination acs.orgnih.gov
This compound Aluminum, Gallium Dimeric Bridging phenoxide acs.orgacs.org
Schiff base of ortho-vanillin and 2-(methylthio)aniline Transition Metals Mononuclear, Coordination Polymers Chelate complexes

Materials Science Applications

The unique chemical structure of this compound and its derivatives makes them valuable building blocks in materials science, with applications in the development of polymers, resins, and semiconductor materials.

Phenolic compounds, in general, are used as precursors for the synthesis of polymers and resins. ontosight.airesearchgate.net this compound and its derivatives are no exception and have been explored for their potential in creating new polymeric materials with specific properties. smolecule.comontosight.ai For instance, 4-(methylthio)phenol (B156131) is utilized as an intermediate in the production of various chemical compounds, which can then be used in polymer synthesis.

Derivatives of this compound have been specifically investigated in the context of polymer synthesis. For example, 5-(2-Methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol, a derivative, can be polymerized in the solid state through the application of heat, light, or γ-radiation. rsc.org This highlights the potential for creating highly ordered polymer structures.

Another approach involves the synthesis of polymersomes, which are vesicular structures formed from amphiphilic block copolymers. Polymersomes composed of poly(N-2-hydroxypropylmethacrylamide)-b-poly(N-(2-(methylthio)ethyl)acrylamide) have been prepared through a process called polymerization-induced self-assembly (PISA). mdpi.com The hydrophobic block, containing the methylthio group, is responsive to oxidizing agents like hydrogen peroxide, leading to a change in solubility and either fragmentation or aggregation of the polymersomes. mdpi.com This stimulus-responsive behavior is a key feature for applications in areas like drug delivery.

Furthermore, 4-(methylthio)phenol has been used as a functional initiator for the ring-opening polymerization of N-carboxyanhydrides to create functionalized polypeptoids. researchgate.net The methylthio group can be oxidized post-polymerization, creating a reactive site for further modification of the polymer chain. researchgate.net

Table 2: Polymerization applications of this compound and its derivatives

Monomer/Initiator Polymer Type Polymerization Method Key Feature Reference(s)
5-(2-Methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol Polydiacetylene Solid-state polymerization Highly ordered structure rsc.org
N-(2-(Methylthio)ethyl)acrylamide Block copolymer (for polymersomes) RAFT-mediated PISA Stimulus-responsive mdpi.com
4-(Methylthio)phenyl piperidine-4-carboxylate Polypeptoid Ring-opening polymerization Post-polymerization functionalization researchgate.net

Semiconductor Applications

Recent research has uncovered the potential of compounds derived from this compound in the field of organic semiconductors. These materials are of interest for applications in electronic devices such as thin-film transistors.

A patent discloses new compounds with semiconducting properties that can be processed from solution at low temperatures to form thin films. google.com One of the examples provided is the synthesis of a trifluoromethanesulfonate (B1224126) derivative from this compound, which serves as a precursor for more complex semiconducting molecules. google.com These solution-processable semiconductors exhibit high carrier mobility and good current modulation characteristics, making them suitable for printable electronics. google.com

The versatility in processing is a significant advantage, allowing for the use of various printing techniques like gravure, flexographic, and inkjet printing to create smooth and uniform semiconductor films. google.com This is crucial for the fabrication of all-printed electronic devices.

Additionally, other derivatives containing the methylthio-phenyl moiety, such as 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one, are mentioned as components in compositions for manufacturing semiconductor substrates, specifically in the context of forming resist underlayer films in photolithography processes. google.com While not a direct semiconductor application of the phenol itself, it demonstrates the integration of its derivatives into the broader semiconductor manufacturing workflow.

Biological and Biomedical Research Aspects of 2 Methylthio Phenol Analogs

Investigation of Biological Activities

The unique structural combination of a hydroxyl group and a methylthio group on a benzene (B151609) ring provides a foundation for a wide array of biological activities. Researchers have systematically modified this core structure to enhance specific therapeutic properties, leading to a wealth of data on their efficacy in various biological assays.

Antioxidant Properties and Mechanisms

The antioxidant capacity of 2-(Methylthio)phenol analogs is a cornerstone of their therapeutic potential, primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can stabilize free radicals. The presence and position of the methylthio group, along with other substituents, can significantly modulate this activity.

Studies on hindered phenol (B47542) derivatives, such as those incorporating a 1,3,4-oxadiazole (B1194373) ring, have demonstrated significant antioxidant capabilities. phytojournal.commdpi.com For instance, 2,4-di-tert-butyl-6-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenol, a complex analog, has shown remarkable antioxidant activity in 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. semanticscholar.org In one study, this compound exhibited an inhibition of 62.75% at a low concentration of 12.5 μg/mL in a DPPH assay, outperforming the standard antioxidant ascorbic acid which showed 21.66% inhibition at the same concentration. nih.gov However, the alkylation of the thione group in these analogs tends to decrease their antioxidant activity. nih.gov

The mechanism behind the antioxidant activity is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl group, which is a common feature of phenolic antioxidants. nih.gov DFT (Density Functional Theory) studies suggest that the stability of the resulting phenoxyl radical is a key factor in the antioxidant potential. nih.gov

Table 1: Antioxidant Activity of Selected Phenol Analogs

Compound/Analog Assay Result (IC₅₀ or % Inhibition) Reference
2,4-di-tert-butyl-6-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenol DPPH 62.75% inhibition @ 12.5 µg/mL nih.gov
Ascorbic Acid (Standard) DPPH 21.66% inhibition @ 12.5 µg/mL nih.gov
Butylated Hydroxytoluene (BHT) Analog (Compound 5) Lipid Peroxidation IC₅₀: 16.07 ± 3.51 µM/mL turkjps.org
α-Tocopherol (Standard) Lipid Peroxidation IC₅₀: 5.6 ± 1.09 µM/mL turkjps.org

Anti-inflammatory Activity (e.g., COX-2 Inhibition)

Several analogs of this compound have been investigated as anti-inflammatory agents, with a particular focus on their ability to selectively inhibit cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

A notable example is a methylthio analog of naproxen (B1676952). researchgate.net In vitro studies demonstrated that substituting the p-methoxy group of naproxen with a methylthio group resulted in an analog that inhibited wild-type murine COX-2 with an IC₅₀ value of 0.77 μM, which is comparable to naproxen's IC₅₀ of 0.67 μM. researchgate.net Interestingly, this methylthio analog showed a significant loss of potency against COX-1, indicating a shift towards COX-2 selectivity. researchgate.net

Furthermore, research on 2,5-diaryl-1,3,4-oxadiazoles has highlighted the importance of the methylsulfonyl group (an oxidized form of methylthio) for potent and selective COX-2 inhibition. mdpi.com One of the most potent compounds in a series, 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, exhibited a COX-2 IC₅₀ value of 0.48 µM and a high selectivity index. mdpi.com Molecular docking studies support these findings, suggesting that the methylsulfonyl group fits well into a large side pocket of the COX-2 active site. mdpi.com

Table 2: COX-2 Inhibitory Activity of this compound Analogs

Compound/Analog Target Result (IC₅₀) Selectivity Reference
p-Methylthio Naproxen mCOX-2 0.77 µM Increased COX-2 selectivity vs. Naproxen researchgate.net
Naproxen (Standard) mCOX-2 0.67 µM Non-selective researchgate.net
2-(4-(Methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole COX-2 0.48 µM SI = 132.83 mdpi.com
Celecoxib (Standard) COX-2 1.11 µM Selective

Anticancer Activity and Tumor Cell Line Inhibition

The potential of this compound analogs in cancer therapy has been explored through their cytotoxic effects on various tumor cell lines. These investigations have revealed that specific structural modifications can lead to potent anticancer agents.

One such class of compounds is the 14-substituted diquinothiazines. The derivative 14-(methylthiophenyl)diquinothiazine has demonstrated significant anticancer activity against a panel of human tumor cell lines. turkjps.org It showed high activity against the HTC116 (colon carcinoma) and SH-SY5Y (neuroblastoma) cell lines, with IC₅₀ values of 2.3 µM and 2.7 µM, respectively. turkjps.org Its activity against the A549 (lung carcinoma) cell line was also noted, with an IC₅₀ of 17.2 µM. turkjps.org

Another promising series of compounds are the thioaryl naphthylmethanone oxime ether analogs. One derivative, 4-(methylthio)phenyl)(naphthalen-1-yl)methanone O-2-(diethylamino)ethyl oxime (MND), has shown potent cytotoxicity against various cancer cells, inducing apoptosis and inhibiting cell migration and invasion. In studies on breast cancer cells, MND was found to have a stronger apoptosis-inducing effect in MDA-MB-231 cells compared to MCF-7 cells.

Table 3: Anticancer Activity of this compound Analogs

Compound/Analog Cell Line Result (IC₅₀) Reference
14-(Methylthiophenyl)diquinothiazine HTC116 (Colon Carcinoma) 2.3 µM turkjps.org
14-(Methylthiophenyl)diquinothiazine SH-SY5Y (Neuroblastoma) 2.7 µM turkjps.org
14-(Methylthiophenyl)diquinothiazine A549 (Lung Carcinoma) 17.2 µM turkjps.org
Etoposide (Standard) HTC116 (Colon Carcinoma) 8.6 µM
Etoposide (Standard) SH-SY5Y (Neuroblastoma) 3.9 µM
Etoposide (Standard) A549 (Lung Carcinoma) 44.8 µM

Antibacterial Activity

Methylthio-substituted phenols and their derivatives have been shown to possess broad-spectrum antimicrobial properties. The proposed mechanism of action involves the disruption of microbial cell membranes by the thioether moiety, while the phenolic hydroxyl group can generate reactive oxygen species, leading to oxidative stress within the bacterial cells.

Research on substituted quinoxalines has identified derivatives with notable antibacterial efficacy. For example, certain 2-chloro-3-(methylthio)quinoxaline derivatives have shown high activity against the Gram-negative bacterium Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL. researchgate.net Other derivatives in the same study displayed activity against the Gram-positive bacterium Bacillus subtilis with MIC values of 16 µg/mL. researchgate.net

Similarly, studies on thieno[2,3-d]pyrimidinediones have revealed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 2–16 mg/L. The flexibility of the molecular structure appears to be crucial for adopting a biologically active conformation.

Table 4: Antibacterial Activity of this compound Analogs

Compound/Analog Bacterial Strain Result (MIC) Reference
Substituted Quinoxaline (Compound 2d) Escherichia coli 8 µg/mL researchgate.net
Substituted Quinoxaline (Compound 3c) Escherichia coli 8 µg/mL researchgate.net
Substituted Quinoxaline (Compound 4) Bacillus subtilis 16 µg/mL researchgate.net
Thieno[2,3-d]pyrimidinedione (Compound 1) Gram-positive bacteria (e.g., MRSA) 2-16 mg/L
Thieno[2,3-d]pyrimidinedione (Compound 2) Gram-positive bacteria (e.g., MRSA) 2-16 mg/L

Enzyme Inhibition and Molecular Docking Studies

Beyond broad biological activities, this compound analogs have been specifically designed and studied as inhibitors of critical enzymes involved in disease pathways. Molecular docking studies have been instrumental in elucidating the interactions between these compounds and their target enzymes at a molecular level, guiding further drug design and development.

Inhibition of Angiotensin-Converting Enzyme (ACE)

The inhibition of the angiotensin-converting enzyme (ACE) is a primary therapeutic strategy for managing hypertension. ACE is responsible for the production of angiotensin II, a potent vasoconstrictor. A series of methylthiomorpholin phenol derivatives, designated as LQM300 compounds, have been synthesized and evaluated as potential ACE inhibitors.

In vivo studies suggested that these phenol derivatives exert an antihypertensive effect through a mechanism similar to that of known ACE inhibitors. To substantiate this, molecular docking studies were performed to investigate the molecular affinity of these compounds for the ACE active site. The results demonstrated that several of the LQM300 compounds have a strong binding affinity for ACE, with some exhibiting more favorable binding energies than the commercially available drug captopril.

For instance, the compound LQM319 showed a calculated affinity energy of -12.85 kcal/mol, which is significantly lower (indicating stronger binding) than that of other analogs and suggests a high potential for ACE inhibition. Protein-ligand interaction fingerprint (PLIF) analysis revealed that these compounds share many critical interactions with the ACE active site residues, such as Tyr 523, Glu 384, and His 383, which are also involved in the binding of established inhibitors like enalaprilat (B1671235) and captopril.

Table 5: Molecular Docking Results of Methylthiomorpholin Phenols with ACE

Compound Affinity Energy (kcal/mol) Key Interacting Residues Reference
LQM318 -9.18 Tyr 523, Glu 384, His 383, His 353, Gln 281
LQM319 -12.85 Tyr 523, Glu 384, His 383, His 353, Gln 281
LQM322 -9.64 Tyr 523, Glu 384, His 383, His 353, Gln 281
LQM323 -10.75 Tyr 523, Glu 384, His 383, His 353, Gln 281
LQM328 -7.62 Tyr 523, Glu 384, His 383, His 353, Gln 281
LQM329 -11.68 Tyr 523, Glu 384, His 383, His 353, Gln 281
Captopril (Reference) Higher energy than LQM319, LQM323, LQM329 Tyr 523, Glu 384, His 383, His 353, Gln 281, Lys 511
Enalaprilat (Reference) Most energetically stable experimental complex Tyr 523, Glu 384, His 383, His 353, Gln 281, Lys 511

Inhibition of PDE4 Enzyme

Phosphodiesterase 4 (PDE4) is a crucial enzyme in cellular signaling, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net The inhibition of PDE4 elevates cAMP levels, which in turn regulates a wide range of cellular processes. This mechanism has made PDE4 a significant therapeutic target for treating various inflammatory conditions, including pulmonary, dermatological, and neurological diseases. researchgate.net Over the years, numerous PDE4 inhibitors have been developed, with drugs like roflumilast, apremilast, and crisaborole (B606811) receiving approval for clinical use. researchgate.netnih.gov

Research into novel PDE4 inhibitors has explored a wide variety of chemical scaffolds. While direct studies on this compound as a PDE4 inhibitor are not prominent, research on analogous structures provides insight. For instance, a compound named eggmanone (B1671138) and its analogs have been identified as inhibitors of the PDE4 enzyme class. google.com In a separate study, a copper(II) complex, Cu[(PDTTA)(ac)2], was found to be a potent inhibitor of the PDE4 enzyme, which is implicated in inflammatory processes. researchgate.net The design of many potent PDE4 inhibitors, such as piclamilast, often incorporates a catechol-ether structure, where methoxy (B1213986) and cyclopentyloxy groups occupy specific pockets in the enzyme's active site. nih.govlookchem.com This suggests that phenol-based structures with appropriate substitutions are key for interacting with the PDE4 active site.

Targeting TRK Kinase

Tropomyosin receptor kinases (TRKs), including TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that play a vital role in cellular signaling and the development of the nervous system. mdpi.comnih.gov The activation of TRK signaling pathways has been implicated in the formation and progression of various cancers, such as colon cancer, papillary thyroid carcinoma, neuroblastoma, and pancreatic cancer. nih.gov This has established TRK kinases as a significant target for anticancer drug development. nih.govresearchgate.net

The development of TRK inhibitors has led to clinically approved drugs, and research into new chemical entities continues. mdpi.com Analogs of this compound have been explored within this context. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and evaluated as dual inhibitors of both Cyclin-Dependent Kinase 2 (CDK2) and TRKA. nih.govresearchgate.net Some of these compounds demonstrated significant inhibitory activity against both kinases, with IC₅₀ values in the sub-micromolar to micromolar range. nih.gov

In one study, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested for their inhibitory effects. The results showed that specific substitutions on the pyrazolopyrimidine core are crucial for activity. nih.gov Furthermore, a synthesized zinc(II) complex demonstrated potent inhibition against human TRK in four different human tumor cell lines (HepG2, MCF7, A549, and HCT116). researchgate.net Molecular docking studies of these compounds have been used to optimize their potential as TRK inhibitors. researchgate.net Patents have also been filed for benzimidazole (B57391) analogues as protein tyrosine kinase inhibitors for the treatment of various cancers. google.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Influence of Substituents on Bioactivity

The biological activity of phenolic compounds, including analogs of this compound, is highly dependent on their chemical structure, particularly the nature and position of substituent groups. rsc.org Structure-activity relationship (SAR) studies help to elucidate how these modifications influence efficacy and selectivity.

For many classes of biologically active compounds, the presence of specific functional groups is critical. For instance, the antimicrobial activity of stilbene (B7821643) derivatives often relies on the presence of a hydroxyl group on their primary phenyl ring. rsc.org The introduction of electron-withdrawing groups, such as halogens (Cl, Br, I), can also enhance the biological potency of certain compounds. rsc.orgacs.org In a series of 2-aminothiazole-based compounds, derivatives containing nitro and fluoro groups at the para position showed very good activity against both bacterial and fungal strains. mdpi.com

Lipophilicity and the size of substituents also play a significant role. In a study of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti-Helicobacter pylori agents, it was found that larger and more lipophilic compounds, especially those with substituents at the 4-position of the pyridyl moiety, generally exhibited lower minimum bactericidal concentration (MBC) values, indicating higher potency. acs.org Conversely, for a different class of compounds, affinity was adversely affected by increases in the size of the substituent para to the phenolic hydroxyl group. acs.org

The table below summarizes SAR findings for different classes of compounds, illustrating the impact of various substituents on biological activity.

Compound ClassSubstituent ModificationEffect on BioactivityReference
Stilbene DerivativesHydroxyl group on primary phenyl ringEssential for antimicrobial activity rsc.org
Stilbene DerivativesAddition of F, I, and Br substituentsIncreases antimicrobial activity rsc.org
2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazolesLarger, more lipophilic groups at 4-position of pyridyl moietyIncreased anti-H. pylori activity acs.org
2-Aminothiazole DerivativesElectron-withdrawing groups (nitro, fluoro) at para positionEnhanced antibacterial and antifungal activity mdpi.com
Pyrazolo[1,5-a]pyrimidinesSubstitution of a phenyl moiety with a more lipophilic naphthalene (B1677914) moietyEnhanced inhibitory efficacy against CDK2 and TRKA nih.gov

Impact of Coordination Mode in Metal Complexes

The biological activity of ligands like this compound analogs can be significantly modulated upon coordination to a metal center. The geometry of the resulting metal complex and the mode of coordination are critical factors that influence its function.

In one study, new Schiff base ligands derived from 2-(methylthio)aniline (B147308) were synthesized and complexed with Cu(II), Co(II), and Zn(II). rasayanjournal.co.in Spectral studies revealed that the ligand coordinated to the metal ions in a tridentate fashion through the azomethine nitrogen, pyridine (B92270) nitrogen, and the sulfur atom. rasayanjournal.co.in This coordination resulted in an octahedral geometry for the Cu(II) and Co(ii) complexes and a tetrahedral geometry for the Zn(II) complex. rasayanjournal.co.in The biological efficacy of these metal complexes was found to be different from that of the free Schiff base ligand, highlighting the impact of metal coordination. rasayanjournal.co.in

The specific bridging mode in multinuclear complexes also has a profound effect on their properties. Research on bi- and trinuclear copper(II) complexes with a ligand derived from 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methyl-6-(methylthio)phenol showed that the copper(II) centers were bridged in an axial-equatorial fashion by two phenoxo groups. csic.es This particular coordination mode resulted in a poor overlap between the magnetic orbitals, leading to only weak exchange interactions between the copper(II) centers. csic.es

Furthermore, studies on di- and triorganotin(IV) complexes with thio-Schiff bases containing phenol fragments revealed that the coordination state of the antioxidant group was crucial for activity. mdpi.com Complexes where the phenol or catechol fragments were free and not involved in coordination to the tin center showed higher antioxidant activity as radical scavengers compared to complexes with tridentate O,N,S-coordinated ligands. mdpi.com This indicates that the availability of the phenolic hydroxyl group is key to its antioxidant function, and its involvement in coordination can diminish this activity.

Pharmacokinetic Considerations (HPLC applications)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drug compounds. For phenolic compounds like this compound and its analogs, reverse-phase (RP) HPLC is a common and effective method for analysis. sielc.comnih.gov

A specific RP-HPLC method has been described for the analysis of this compound. sielc.com This method uses a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com For applications that require compatibility with mass spectrometry (MS), which is often used for metabolite identification, the phosphoric acid can be replaced with formic acid. sielc.com This type of liquid chromatography method is noted for being scalable and suitable for pharmacokinetic applications. sielc.com A similar RP-HPLC method has also been outlined for the analysis of the related compound 3-Methyl-4-(methylthio)phenol, demonstrating its utility for this class of compounds. sielc.com

The general procedure for analyzing phenolic compounds in a sample involves several steps. First, the compounds are isolated and extracted from the matrix (e.g., plasma, tissue). This is followed by an HPLC run, often using a gradient mobile phase to achieve separation of multiple components. nih.gov The analytes are then identified and quantified by comparing their retention times and peak areas to those of known standards, typically using a UV-Vis diode array detector (DAD). nih.gov This analytical approach is crucial for understanding how compounds like this compound and its derivatives behave in a biological system.

Role in Animal Nutrition and Metabolism (e.g., Methionine Analogs)

Methionine is an essential amino acid that is often limiting in the diets of ruminants like dairy cows and sheep. dellait.comnih.gov Due to the degradation of dietary amino acids by microorganisms in the rumen, directly supplementing with methionine is often inefficient. nih.gov To overcome this, synthetic methionine analogs, which are structurally related to this compound, have been developed. These analogs are designed to bypass or be partially utilized in the rumen, thereby increasing the amount of metabolizable methionine available to the animal. dellait.comudl.cat

A key methionine analog is 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), along with its isopropyl ester, HMBi. nih.govresearchgate.net These compounds serve as effective sources of methionine for ruminants. nih.gov Approximately half of the supplemented HMBi is absorbed through the rumen wall into the bloodstream as HMTBa, which is then converted to L-methionine in the liver. nih.govresearchgate.net The remaining portion is hydrolyzed in the rumen and utilized by microbes, which can enhance the synthesis of microbial protein. nih.gov

Supplementation with these methionine analogs has been shown to have several benefits in livestock, particularly in dairy cattle. Studies have reported improvements in growth performance, milk production, and the yield of milk components like protein and fat. dellait.comfrontiersin.org For instance, feeding HMBi has been shown to increase the average daily gain in growing steers and improve milk fat concentration and yield in lactating cows, especially those on diets that might otherwise induce milk fat depression. dellait.comfrontiersin.org The analogs can also positively influence the rumen microbial ecosystem by increasing the abundance of certain cellulolytic bacteria. researchgate.net

The table below summarizes the reported effects of methionine hydroxy analog supplementation in ruminants.

Methionine AnalogAnimal ModelObserved EffectsReference
2-hydroxy-4-(methylthio)butanoate (HMTBa/HMB)Dairy CowsImproved milk and milk protein production. dellait.com
Isopropyl ester of HMTBa (HMBi)Finishing Beef CattleImproved growth performance; altered ruminal and cecal bacterial composition. nih.govfrontiersin.org
HMBiDairy CowsIncreased milk fat concentration and yield, particularly in high-risk diets for milk fat depression. dellait.com
HMB and HMBiHolstein Dry CowsIncreased VFA concentrations and abundance of cellulolytic bacteria (F. succinogenes, R. flavefaciens). researchgate.net
HMBi and MHA-CaHu Sheep (in vitro)Increased total volatile fatty acids (TVFAs) and acetate (B1210297) concentrations. nih.gov

Effects on Ruminal and Cecal Fermentation

Research into analogs of this compound, specifically the methionine analog 2-hydroxy-4-(methylthio) butanoic acid isopropyl ester (HMBi), has revealed significant effects on the fermentation processes within the rumen and cecum of ruminants. nih.gov

In studies involving finishing beef cattle, supplementation with HMBi led to a linear trend of increased ruminal pH. nih.govfrontiersin.org While the rumen showed this change, more pronounced effects were observed in the cecum. The concentrations of ammonia-nitrogen (NH3-N), propionate (B1217596), isobutyrate, butyrate, isovalerate, valerate, and total volatile fatty acids (VFA) all linearly decreased in the cecum with increasing HMBi supplementation. nih.govfrontiersin.org This suggests that HMBi supplementation can alter the metabolic activity of the hindgut microbiota.

In vitro studies using different forms of methionine hydroxy analog (MHA), including HMBi and its calcium salt (MHA-Ca), have shown that these compounds can increase the production of total volatile fatty acids (TVFAs), acetate, and the acetate to propionate ratio in the rumen fluid. nih.gov Concurrently, the concentration of ammonia-nitrogen was significantly lowered, while the microbial protein (MCP) concentration increased, indicating a more efficient use of nitrogen by the rumen microbes. nih.gov

Furthermore, some studies have indicated that methionine analogs like HMBi can increase the abundance of important cellulolytic bacteria in the rumen, such as Fibrobacter succinogenes and Ruminococcus flavefaciens. researchgate.net This shift in the microbial population could contribute to changes in fermentation patterns and fiber degradation. Another study observed that a reduction in HMBi led to a decrease in the molar proportion of acetate and the concentration of microbial protein, reinforcing the idea that these analogs directly influence rumen microbial activity. sciopen.com

The following table presents data from a study on finishing beef cattle, illustrating the impact of HMBi on key fermentation parameters in the cecum.

Table 1: Effects of HMBi Supplementation on Cecal Fermentation Parameters in Finishing Beef Cattle

Parameter Control (0 g/d HMBi) 15 g/d HMBi 30 g/d HMBi
Volatile Fatty Acids (mmol/L)
Acetate 57.84 55.48 50.99
Propionate 20.11 18.01 16.32
Butyrate 8.01 7.11 6.23
Total VFA 95.77 89.97 82.51
Ammonia-Nitrogen (mg/dL) 3.99 3.21 2.87

Data derived from a study on finishing beef cattle. nih.gov

Impact on Growth Performance and Nutrient Digestibility

The alterations in fermentation and nutrient metabolism driven by this compound analogs have a direct impact on the growth performance and feed efficiency of livestock. nih.gov In a 120-day study with finishing Angus steers, supplementation with HMBi resulted in a significant linear increase in average daily gain (ADG) and a corresponding linear decrease in the feed conversion ratio (FCR). nih.govfrontiersin.org This indicates that the animals gained more weight per unit of feed consumed.

Specifically, the final body weight of the steers increased significantly with higher levels of HMBi supplementation, while the dry matter intake (DMI) did not differ significantly among the groups. nih.gov This improved feed efficiency is a key finding, suggesting enhanced nutrient utilization. The study also noted that blood urea (B33335) nitrogen (BUN) concentration decreased in the group receiving the highest dose of HMBi, which may point towards better nitrogen utilization and protein synthesis. nih.govfrontiersin.org

Regarding nutrient digestibility, the effects were less pronounced but still followed a positive trend. The total-tract apparent digestibility of dry matter (DM) and crude protein (CP) showed a numerical linear increase with rising HMBi supplementation, although these results were not statistically significant. frontiersin.org In vitro experiments have supported these findings, demonstrating that methionine hydroxy analogs can increase dry matter digestibility. nih.gov

The tables below summarize the growth performance and nutrient digestibility data from the study on finishing beef cattle.

Table 2: Effects of HMBi Supplementation on Growth Performance in Finishing Beef Cattle (105-day trial)

Parameter Control (0 g/d HMBi) 15 g/d HMBi 30 g/d HMBi
Initial Body Weight (kg) 724.1 723.8 723.7
Final Body Weight (kg) 828.4 838.9 852.5
Dry Matter Intake ( kg/d ) 9.01 8.89 8.93
Average Daily Gain ( kg/d ) 0.99 1.09 1.22
Feed Conversion Ratio 9.10 8.16 7.32

Data derived from a study on finishing beef cattle. nih.gov

Table 3: Effects of HMBi Supplementation on Total-Tract Apparent Nutrient Digestibility (%) in Beef Cattle

Nutrient Control (0 g/d HMBi) 15 g/d HMBi 30 g/d HMBi
Dry Matter (DM) 67.24 67.58 68.32
Crude Protein (CP) 55.89 56.45 57.98
Neutral Detergent Fiber (NDF) 48.55 48.78 49.01
Acid Detergent Fiber (ADF) 39.87 40.11 40.56

Data derived from a study on finishing beef cattle. frontiersin.org

Environmental Aspects and Analytical Considerations of 2 Methylthio Phenol

Environmental Fate and Persistence

The environmental behavior of 2-(Methylthio)phenol is influenced by its physical and chemical properties, which dictate its movement and persistence in various environmental compartments.

The mobility of this compound in the environment is shaped by its water solubility and volatility. It is considered to have low water solubility, which suggests it is not likely to be mobile in aquatic systems. fishersci.comthermofisher.com In fact, it is insoluble in water and will sink. thermofisher.com Conversely, its volatility indicates that it will likely be mobile in the environment, with the potential to evaporate easily from surfaces as it is a volatile organic compound (VOC). fishersci.comthermofisher.com Spillage of this compound is unlikely to penetrate the soil. thermofisher.com

PropertyValue/DescriptionSource
Water Solubility 4978 mg/L @ 25 °C (estimated) thegoodscentscompany.com
4.79 g/L (predicted) foodb.ca
Low water solubility, insoluble in water fishersci.comthermofisher.com
Volatility Likely to be mobile in the environment due to its volatility fishersci.comthermofisher.com
Volatile organic compound (VOC) which will evaporate easily from all surfaces thermofisher.com
logP 2.06 sielc.com
1.76 (predicted) foodb.ca
2.3 (predicted) foodb.ca

Phenolic compounds, a class to which this compound belongs, are found in the wastewater of various industries, including oil refineries, coal processing plants, and pharmaceutical and plastics industries. nih.gov Studies have identified various phenolic compounds in industrial and domestic sewage. mdpi.com While direct studies on the degradation of this compound are limited, research on related compounds provides some insight. For instance, in studies on the degradation of other complex organic compounds in wastewater, 1,4-dichloro-2-(methylthio) benzene (B151609) was identified as a degradation product. researchgate.netresearchgate.net In research on the biodegradation of benzothiazoles, methylthiobenzothiazole (MTBT) was found to be stable under aerobic conditions, though it was partially degraded under anaerobic conditions. d-nb.info The microbial degradation of phenols is a key process in wastewater treatment, with many microorganisms capable of breaking down these aromatic compounds. nih.govmdpi.com

Data on the aquatic toxicity of this compound specifically is scarce. However, information on related phenolic compounds indicates that they can be toxic to aquatic organisms. who.int For example, phenol (B47542) itself has LC50 (lethal concentration for 50% of a population) values for fish ranging from 1.6 to 100 mg/L. The toxicity of phenols can be influenced by environmental factors such as temperature and salinity. For the related compound 3-(Methylthio)propionaldehyde, acute toxicity tests have been conducted on various aquatic organisms. env.go.jp

OrganismTest TypeConcentrationSource
Oryzias latipes (Fish) 48h LC507.2 mg/L env.go.jp
Daphnia magna (Crustacean) 48h EC501.5 mg/L env.go.jp
Raphidocelis subcapitata (Algae) 72h EC500.32 mg/L env.go.jp

Table data is for the related compound 3-(Methylthio)propionaldehyde and is provided for context on the potential toxicity of similar organosulfur compounds.

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of this compound are crucial for monitoring its presence in the environment. Various chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for the analysis of phenolic compounds. unipiaget.edu.cv For this compound, a reverse-phase (RP) HPLC method has been described. sielc.com This method allows for the analysis of the compound under simple conditions, using a mobile phase typically consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com HPLC can be coupled with various detectors, including ultraviolet (UV) absorption, electrochemical, or fluorescence detectors, to enhance sensitivity and selectivity. epa.govscirp.org Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can also be used to improve detection by HPLC-UV. scirp.org

HPLC Method ComponentDescriptionSource
Technique Reverse Phase (RP) High-Performance Liquid Chromatography sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) sielc.com
Detection Ultraviolet (UV), Electrochemical, Fluorescence epa.govscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying small molecule metabolites, including phenolic compounds. nih.gov It is widely used for monitoring organic pollutants in environmental samples. researchgate.net GC-MS is particularly effective for analyzing volatile compounds. thermofisher.com For non-volatile metabolites, a derivatization step is often required to increase their volatility for GC analysis. nih.govthermofisher.com This typically involves a two-step process of methoximation followed by silylation. thermofisher.com The key advantage of GC-MS is its ability to provide reproducible molecular fragmentation patterns, which aids in the definitive identification of compounds by comparing the obtained mass spectra with existing spectral libraries like NIST. thermofisher.comchemrxiv.org This makes GC-MS an invaluable tool for tracking the metabolites of compounds like this compound in environmental and biological systems. chemrxiv.org

Validation of Quantification Methods

The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose. For the quantification of this compound in environmental samples, a validated method provides assurance of the reliability, accuracy, and precision of the results. The validation process involves evaluating several key parameters, as outlined by international guidelines. pharmastate.academybiopharminternational.com While specific, comprehensive validation studies for the quantification of this compound are not extensively detailed in publicly available literature, the validation process would follow established principles for similar phenolic and organosulfur compounds analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). matec-conferences.orgnih.gov

Key validation parameters that must be assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pharmastate.academybiotecnologiebt.it

Linearity: This parameter demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. pharmastate.academymdpi.com A calibration curve is typically generated using a series of standards of known concentrations. matec-conferences.org For statistical evaluation, the nominal value of each standard is plotted against the ratio of the standard's area to the internal standard's area. mdpi.com A minimum of five concentration levels is generally recommended to establish linearity. pharmastate.academy

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. pharmastate.academybiotecnologiebt.it Acceptable recovery ranges can vary depending on the concentration level. biotecnologiebt.it

Precision: Precision measures the degree of agreement among a series of individual measurements. It is typically evaluated at two levels: repeatability (precision under the same operating conditions over a short interval) and reproducibility (precision under different conditions, such as different days, analysts, or equipment). pharmastate.academymdpi.com The relative standard deviation (RSD) of the measurements is a common metric for precision. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. matec-conferences.orgunipiaget.edu.cv These are often determined based on the signal-to-noise ratio of the analytical instrument, typically 3:1 for LOD and 10:1 for LOQ. unipiaget.edu.cv

The following table illustrates typical validation parameters for the analysis of related phenolic compounds, providing an example of the data that would be generated during the validation of a quantification method for this compound.

Validation ParameterTypical Acceptance CriteriaExample Finding for a Related Phenolic Compound
**Linearity (R²) **> 0.99A study on various phenolic compounds showed R² values > 0.99 for all analytes over the tested concentration range. unipiaget.edu.cv
Accuracy (Recovery) 80-120%Recoveries for spiked samples of various phenols in water were generally between 70% and 120%. nih.gov
Precision (RSD) < 15-20%Intra- and inter-day RSDs for the analysis of several thiols were below 10%. biotecnologiebt.it
LOD Signal-to-Noise Ratio > 3LODs for various phenols in drinking water have been reported in the range of <0.01 to 0.05 ng/L. nih.gov
LOQ Signal-to-Noise Ratio > 10LOQs for some thiols in consumer products have been established at around 6 µM. nih.gov

This table is illustrative and based on data for related compounds. Specific values for this compound would need to be determined experimentally.

Use of Internal Standards in Analytical Procedures

The use of internal standards is a fundamental practice in quantitative analytical chemistry, particularly for chromatographic methods like GC-MS and LC-MS/MS, to improve the accuracy and precision of the results. mdpi.comclearsynth.com An internal standard is a compound that is added in a constant amount to all samples, blanks, and calibration standards in an analysis. mdpi.com By comparing the analytical response of the target analyte to that of the internal standard, variations introduced during sample preparation and analysis can be compensated for. clearsynth.com

For the analysis of this compound, an ideal internal standard would be a compound that is chemically similar to the analyte but not naturally present in the samples. The most effective internal standards are isotopically labeled analogues of the analyte, such as deuterated compounds. clearsynth.comlcms.czresearchgate.net Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during extraction, derivatization, and chromatographic separation. clearsynth.comresearchgate.net This co-elution and similar behavior help to accurately correct for matrix effects and variations in instrument response. clearsynth.com

While a specific deuterated internal standard for this compound may not be readily commercially available, several approaches can be taken:

Custom Synthesis: A deuterated version of this compound could be custom synthesized for use as an internal standard.

Use of a Structurally Similar Labeled Compound: A commercially available deuterated standard of a structurally similar compound, such as a deuterated phenol or another thiophenol, could be used. gov.bc.ca For example, in the analysis of various aroma compounds in wine, phenol itself has been used as an internal standard. mdpi.com For the analysis of thiophene (B33073) compounds, deuterated dibenzothiophene (B1670422) (DBT-d8) has been identified as an optimal internal standard. matec-conferences.org

Use of a Non-Labeled Structurally Similar Compound: If a labeled standard is not feasible, a non-labeled compound with similar chemical properties that is not expected to be in the sample can be used. However, this approach may not compensate for all matrix effects as effectively as an isotopically labeled standard.

The choice of an internal standard is a critical step in method development, and its suitability must be verified during method validation to ensure it provides the intended improvement in data quality. clearsynth.com

Q & A

Q. What are the challenges in interpreting mass spectrometry data for this compound due to its fragmentation patterns?

  • Answer : Sulfur’s natural isotopic pattern (³²S, ³³S, ³⁴S) complicates peak assignment. High-resolution MS (HRMS) can resolve isotopic clusters. Fragmentation pathways, such as loss of the methylthio group (-SCH₃), should be mapped using tandem MS and compared with spectral libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.